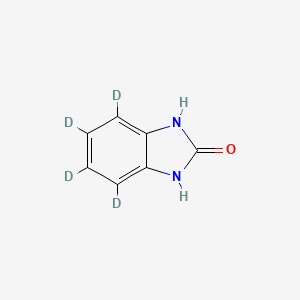

2-Hydroxybenzimidazole-d4

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILNNFMWIMZVEQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxybenzimidazole D4

Deuterium (B1214612) Exchange Protocols for Aromatic and Heterocyclic Systems

Direct H/D exchange is a common approach for preparing deuterated compounds, as it often allows for the labeling of a target molecule in the final steps of a synthetic sequence without requiring a complete re-synthesis. chemrxiv.org These protocols can be broadly categorized based on the method of deuterium activation and incorporation.

Heavy water (D₂O) is the most common and cost-effective deuterium source for isotopic labeling. researchgate.net Its use in H/D exchange reactions can be facilitated by acid or base catalysis. mdpi.com

Acid-Catalyzed Exchange: Strong deuterated acids can promote the electrophilic substitution of hydrogen for deuterium on aromatic and heterocyclic rings. A reported method for the synthesis of 2-Hydroxybenzimidazole-d4 involves dissolving the non-deuterated parent compound in a mixture of deuterated sulfuric acid (D₂SO₄) and heavy water (D₂O) and heating the solution at 80°C for an extended period (e.g., 48 hours). The reaction is followed by neutralization with a deuterated base, such as sodium deuteroxide (NaOD), to yield the final product. This method is effective but can require harsh conditions.

Base-Catalyzed Exchange: Base-catalyzed H/D exchange is also a viable strategy, particularly for protons with sufficient acidity. For N-heterocycles, strong bases can deprotonate C-H bonds, allowing for subsequent quenching with a deuterium source. For instance, a metal-free method using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been shown to be effective for the selective deuteration of N-heterocyclic oxides at room temperature. unimi.itchemrxiv.org While this specific protocol is for N-oxides, the principle of base-mediated deprotonation followed by deuteration is applicable to other heterocyclic systems, including benzimidazoles, under appropriate conditions. unimi.it

Transition metal catalysts offer powerful and often more selective methods for activating C-H bonds for H/D exchange under milder conditions than traditional acid/base catalysis. chemrxiv.orgfrontiersin.org A wide range of metals, including platinum, palladium, rhodium, ruthenium, iridium, and nickel, have been employed for the deuteration of nitrogen-containing heterocycles. chemrxiv.orggoogle.com

Heterogeneous Catalysis: Catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are widely used. chemrxiv.orgresearchgate.net These systems can effectively catalyze H/D exchange on aromatic rings using D₂O as the deuterium source, often under a hydrogen or deuterium gas atmosphere. google.comresearchgate.net Raney Nickel (RaNi) has also been demonstrated as an efficient catalyst for H/D exchange on a broad spectrum of nitrogen-containing heterocycles in a continuous flow system, offering high deuteration levels in short reaction times. chemrxiv.org

Homogeneous Catalysis: Homogeneous catalysts can offer high selectivity, sometimes directed by functional groups within the substrate. Iridium complexes, in particular, have been developed for the highly selective deuteration of N-heterocycles. acs.orgsnnu.edu.cn For example, an Iridium(I) NHC/phosphine catalyst has been used for the specific C2 deuteration of indoles, a related heterocyclic structure. acs.org Such catalysts can provide high levels of deuterium incorporation at specific molecular positions. acs.org

| Catalyst System | Catalyst Example | Deuterium Source | Applicable Substrates | Reference |

|---|---|---|---|---|

| Heterogeneous Palladium | Pd/C | D₂ gas or D₂O | Aromatic and Heterocyclic Rings | chemrxiv.orggoogle.com |

| Heterogeneous Platinum | Pt/C, PtO₂ | D₂O | Aromatic rings, Aliphatic amines, Nucleosides | mdpi.comresearchgate.net |

| Heterogeneous Nickel | Raney Nickel (RaNi) | D₂O | Nitrogen-containing heterocycles (imidazoles, purines) | chemrxiv.org |

| Homogeneous Iridium | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ gas | Indoles, Azaindoles, Pyrroles | acs.org |

| Homogeneous Ruthenium | Ru@PVP, [Ru₂Cl₄(CO)₆] | D₂O | Imidazoles, Triazoles, Piperidines | chemrxiv.orgmdpi.com |

Microwave irradiation has emerged as a valuable tool in synthetic chemistry for its ability to dramatically accelerate reaction rates. researchgate.netacs.orgnih.gov This technique is particularly effective for promoting H/D exchange reactions that might otherwise require prolonged heating. google.com The use of microwaves can lead to rapid and nearly complete deuterium incorporation in minutes or hours, compared to the many hours or days required for conventional heating. researchgate.netnih.gov For example, the perdeuteration of polycyclic aromatic hydrocarbons has been achieved in one hour using microwave irradiation in a solution of potassium tert-butoxide and DMF-d7, achieving over 98% deuterium incorporation. researchgate.netacs.orgnih.gov This combination of a strong base, a deuterated polar aprotic solvent, and microwave heating could be adapted for the efficient deuteration of the benzimidazole (B57391) ring system. acs.org

De Novo Synthetic Routes to Deuterated Benzimidazole Scaffolds

A de novo synthesis involves constructing the deuterated molecule from isotopically labeled starting materials. ansto.gov.au This approach is often the most effective way to achieve specific and high levels of deuterium incorporation, especially when exchange methods are inefficient or non-selective. For this compound, the synthesis would typically mimic the established routes for the non-labeled compound, but with deuterated precursors.

The classical synthesis of 2-hydroxybenzimidazole (B11371) involves the condensation of o-phenylenediamine (B120857) with a one-carbon electrophile such as urea (B33335) or phosgene. chemicalbook.comprepchem.comgoogle.com A de novo synthesis of the d4-isotopologue would therefore involve the reaction of o-phenylenediamine-d4 with urea in an appropriate solvent.

A plausible synthetic scheme is as follows:

Preparation of o-phenylenediamine-d4: The key starting material, o-phenylenediamine-d4, can be synthesized via the catalytic deuteration of commercially available o-phenylenediamine using D₂ gas over a palladium catalyst.

Condensation and Cyclization: o-phenylenediamine-d4 is then reacted with urea, typically with heating. chemicalbook.comprepchem.com The reaction proceeds via an initial condensation followed by an intramolecular cyclization with the elimination of ammonia (B1221849) to form the stable benzimidazole ring. To maintain high isotopic purity, the reaction could be performed using deuterated urea and in a deuterated solvent, although this may not be necessary if the aromatic protons of the diamine are the only ones being targeted for deuteration.

This bottom-up approach ensures that the deuterium atoms are incorporated into the stable aromatic backbone from the outset, avoiding potential issues of incomplete exchange or the need for harsh exchange conditions on the final product. researchgate.net

Optimization of Deuteration Yields and Isotopic Purity

Achieving both high chemical yield and high isotopic purity (ideally >98%) is a primary challenge in the synthesis of deuterated compounds. nih.gov Suboptimal purity can result from incomplete deuteration or back-exchange of deuterium for hydrogen from protonated reagents or solvents. nih.gov

Optimization strategies include:

Reaction Conditions: Systematically varying parameters such as temperature, reaction time, pressure, and catalyst loading is crucial. mdpi.comthieme-connect.com For exchange reactions, longer reaction times or higher temperatures generally lead to higher deuterium incorporation, but may also lead to side products. acs.org

Reagent Purity: The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas) is critical. Using sources with the highest available deuterium content minimizes the presence of protons that could compete in the exchange. rsc.org

Solvent Choice: When applicable, using fully deuterated solvents can prevent back-exchange and may participate in the deuteration process, driving the equilibrium toward the desired deuterated product. thieme-connect.com

Iterative Processes: In some cases, the deuteration process may need to be repeated to achieve the desired level of isotopic enrichment. nih.gov

The isotopic purity and degree of deuteration are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H-NMR) and Mass Spectrometry (MS). ansto.gov.auansto.gov.au MS analysis reveals the distribution of isotopologues (molecules differing in the number of deuterium atoms), while NMR can confirm the specific sites of deuteration. ansto.gov.auacs.org

| Parameter | Objective | Considerations | Reference |

|---|---|---|---|

| Temperature & Time | Maximize deuterium incorporation | Balance between reaction rate and potential for side reactions or decomposition. | acs.org |

| Catalyst Loading | Achieve efficient C-H activation | Higher loading can increase rate but also cost and potential for side reactions. | snnu.edu.cn |

| Deuterium Source Ratio | Drive equilibrium to product | Using a large excess of the deuterated reagent (e.g., D₂O) maximizes exchange. | google.com |

| Isotopic Purity of Reagents | Prevent H/D back-exchange | Use of highly enriched sources (e.g., >99% D₂O) and deuterated solvents is preferred. | nih.govrsc.org |

| Post-Reaction Workup | Maintain isotopic integrity | Avoid exposure to proton sources (e.g., H₂O) during purification. | nih.gov |

Purification and Isolation Strategies for Deuterated Compounds

The purification and isolation of deuterated compounds employ standard organic chemistry techniques, with the added consideration of preventing D/H back-exchange. nih.gov After the synthesis of this compound, a typical workup might involve neutralizing the reaction mixture (e.g., with NaOD or NaHCO₃), followed by filtration to collect the solid product. google.com

Common purification methods include:

Recrystallization: An effective method for purifying solid compounds. A suitable deuterated solvent should be considered if labile protons are present, though for this compound where the deuterium is on the aromatic ring, standard protic solvents like ethanol (B145695) may be acceptable if the N-H and O-H protons are not the targets of deuteration. prepchem.com

Chromatography: Techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) are used to separate the desired product from impurities and unreacted starting materials. ansto.gov.augoogle.com

Filtration and Washing: Simple filtration is often sufficient to isolate a crude solid product, which can then be washed with appropriate solvents (e.g., water, then a non-polar organic solvent) to remove soluble impurities. chemicalbook.comprepchem.com

Following purification, the compound's identity, chemical purity, and isotopic enrichment must be confirmed. A comprehensive Certificate of Analysis for a deuterated compound will include data from multinuclear NMR (¹H, ²H, ¹³C) and mass spectrometry to validate the final product's quality. ansto.gov.auansto.gov.au

Advanced Spectroscopic and Structural Characterization of 2 Hydroxybenzimidazole D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules and assessing the extent and position of isotopic labeling.

Deuterium (B1214612) (2H) NMR Spectroscopic Investigations

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. wikipedia.org Due to its spin of 1, deuterium is a quadrupolar nucleus, which typically results in broader signals compared to protons. magritek.com The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the identification of the chemical environment of the deuterium atoms. wikipedia.org For 2-Hydroxybenzimidazole-d4, ²H NMR spectra are expected to show signals corresponding to the deuterium atoms on the aromatic ring and the hydroxyl group. Published data indicates that the aromatic deuterons (aromatic-D) resonate in the region of δ 6.8–7.2 ppm, while the hydroxyl deuteron (B1233211) (OH-D) appears around δ 4.9 ppm. The presence of these peaks confirms the successful incorporation of deuterium into the molecule. wikipedia.org Given that the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is a clear indicator of an enriched sample. wikipedia.org

Proton (1H) NMR Spectroscopic Analysis for Deuterium Content Determination

Proton (¹H) NMR spectroscopy is a crucial tool for quantifying the level of deuterium incorporation. nih.gov This is achieved by comparing the integrals of the remaining proton signals in the deuterated compound to a known internal standard or to a non-deuterated portion of the molecule. researchgate.netnih.gov In the case of this compound, where the benzene (B151609) ring is deuterated, the signals corresponding to the aromatic protons would be significantly diminished or absent in the ¹H NMR spectrum. google.com The disappearance or reduction of these signals provides a quantitative measure of the deuteration level. magritek.com For instance, a deuteration ratio of 99.0% for 2-hydroxybenzimidazole (B11371) has been confirmed through ¹H-NMR measurements. google.com The use of deuterated solvents is standard in ¹H NMR to avoid large solvent peaks, but these solvents themselves can serve as a reference in some cases. studymind.co.uk

Carbon-13 (13C) NMR Spectroscopic Insights into Deuteration Sites

Carbon-13 (¹³C) NMR spectroscopy offers valuable information about the carbon skeleton of a molecule and can indirectly confirm the sites of deuteration. libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. libretexts.org While ¹³C-¹³C coupling is rare due to the low natural abundance of ¹³C, coupling between ¹³C and attached protons (¹J C-H) is significant. libretexts.org However, broadband decoupling is commonly employed to simplify the spectrum by removing these couplings, resulting in a singlet for each unique carbon. libretexts.org

The presence of deuterium at a specific carbon atom can be inferred from changes in the ¹³C NMR spectrum. The C-D bond causes a characteristic splitting pattern in the coupled ¹³C spectrum and a slight upfield shift (isotope effect) in the decoupled spectrum. For 2-Hydroxybenzimidazole and its derivatives, the chemical shifts of the carbon atoms in the benzimidazole (B57391) ring have been extensively studied. rsc.orgmdpi.comnih.gov The signals for the aromatic carbons in this compound would be expected to show these characteristic changes, confirming the positions of deuterium incorporation.

Table 1: Representative NMR Data for Benzimidazole Derivatives This table provides an illustrative example of typical chemical shifts for benzimidazole derivatives. Actual values for this compound may vary.

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 7.1 - 7.6 | Aromatic protons |

| ¹H | ~8.2 | H-2 proton |

| ¹³C | 108 - 143 | Aromatic carbons |

| ¹³C | ~151 | C-2 carbon |

| Data sourced from representative literature on benzimidazole compounds. rsc.org |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for verifying the molecular weight and isotopic purity of deuterated compounds. rsc.org It provides a direct measure of the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular formula and the extent of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for distinguishing between ions of the same nominal mass but different elemental compositions. researchgate.netulpgc.es For this compound, HRMS is used to confirm the molecular formula C₇H₂D₄N₂O. The theoretical m/z for the protonated molecule [M+H]⁺ is 138.0790. Experimental HRMS data showing an observed m/z of 138.0795 confirms the successful synthesis and high isotopic purity of the compound. This level of accuracy is essential for differentiating the deuterated compound from its non-deuterated counterpart and other potential impurities. rsc.org

Table 2: HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Reference |

| [C₇H₂D₄N₂O+H]⁺ | 138.0790 | 138.0795 |

LC-MS/MS Fragmentation Pattern Analysis of Deuterated Analogues

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the structural elucidation power of tandem mass spectrometry. nih.gov In an LC-MS/MS experiment, the precursor ion (in this case, the molecular ion of this compound) is selected and fragmented through collision-induced dissociation (CID). youtube.com The resulting fragment ions are then analyzed to provide information about the structure of the molecule.

The fragmentation pattern of a deuterated compound will differ from its non-deuterated analog in a predictable way. Fragments containing deuterium atoms will have a higher mass, and the mass shift will correspond to the number of deuterium atoms in that fragment. researchgate.net For benzimidazole derivatives, characteristic fragmentation pathways include the cleavage of the imidazole (B134444) ring and the loss of substituents. journalijdr.com By analyzing the fragmentation pattern of this compound, it is possible to confirm the location of the deuterium atoms on the benzene ring. For example, the fragmentation of a deuterated benzimidazole intermediate at m/z 138 has been shown to yield a deuterated product at m/z 120, confirming the isotopic labeling. rsc.org This detailed analysis provides a high degree of confidence in the structural assignment of the deuterated compound. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. In the context of this compound, FTIR analysis is crucial for confirming the incorporation of deuterium and understanding its effect on the molecular vibrations.

The FTIR spectrum of the non-deuterated 2-Hydroxybenzimidazole exhibits characteristic absorption bands corresponding to the vibrations of its various functional groups. nih.gov A study combining experimental and computational methods has provided detailed assignments for the vibrational modes of 2-hydroxy benzimidazole. nih.gov The deuteration of the benzimidazole ring, specifically at positions 4, 5, 6, and 7, in this compound would primarily affect the vibrational modes involving the C-H bonds in the benzene portion of the molecule. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This isotopic shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.

The most significant changes in the FTIR spectrum upon deuteration are expected in the C-H stretching and bending regions. The aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm-1 range, would be replaced by C-D stretching vibrations at approximately 2250 cm-1. Similarly, the out-of-plane C-H bending vibrations would also shift to lower frequencies. k-state.edu The vibrations associated with the N-H and C=O groups of the imidazolone (B8795221) ring should remain largely unaffected, providing stable reference points in the spectrum.

Below is a table summarizing the key experimental FTIR absorption bands for 2-Hydroxybenzimidazole and the predicted shifts for this compound.

| Vibrational Mode | 2-Hydroxybenzimidazole Wavenumber (cm-1) | Predicted this compound Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3400 | ~3400 | Stretching of the N-H bonds in the imidazole ring. |

| Aromatic C-H Stretch | ~3100-3000 | Not Present | Stretching of the C-H bonds on the benzene ring. |

| Aromatic C-D Stretch | Not Present | ~2250 | Stretching of the C-D bonds on the deuterated benzene ring. |

| C=O Stretch | ~1700 | ~1700 | Stretching of the carbonyl group in the imidazolone ring. |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Stretching of the carbon-carbon bonds in the benzene ring. |

| C-H Bending | ~850-750 | Shifted to lower frequency | Out-of-plane bending of the C-H bonds on the benzene ring. |

X-ray Crystallography for Solid-State Structural Elucidation of 2-Hydroxybenzimidazole and Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms, bond lengths, and bond angles can be determined with high accuracy.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to complement experimental X-ray diffraction data for benzimidazole derivatives. mdpi.com These theoretical calculations can predict the optimized geometry and intermolecular interactions, which are generally in good agreement with experimental findings. mdpi.com For this compound, DFT calculations could provide a theoretical model of its crystal structure and predict any subtle changes in bond lengths or angles resulting from deuteration.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction study of a benzimidazole derivative, based on published data for similar compounds. mdpi.com

| Parameter | Typical Value for a Benzimidazole Derivative | Description |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P21/c, P-1 | The space group defines the symmetry operations that can be applied to the unit cell. researchgate.net |

| a, b, c (Å) | 5-20 Å | The lengths of the unit cell axes. |

| α, β, γ (°) | 90° or other specific angles | The angles between the unit cell axes. |

| Volume (Å3) | 500-2000 Å3 | The volume of the unit cell. |

| Z | 2, 4, or 8 | The number of molecules in the unit cell. |

Theoretical and Computational Investigations of Deuterated 2 Hydroxybenzimidazole Systems

Tautomerism Studies and Isotope Effects on Tautomeric Preferences

The tautomerism between the enol and keto forms is a defining characteristic of 2-hydroxybenzimidazole (B11371). The position of this equilibrium is sensitive to the molecular environment, including the solvent and solid-state packing forces. Computational studies are essential for quantifying the relative stabilities of these tautomers.

Deuteration can induce a shift in the tautomeric equilibrium, an observation known as a tautomeric isotope effect. This effect is primarily driven by changes in the ZPVE of the molecule upon isotopic substitution. iaea.org DFT calculations that include ZPVE corrections are crucial for accurately predicting these effects. When a proton in a specific location is replaced by a deuteron (B1233211), the vibrational modes associated with that position are altered. If the sum of these ZPVE changes is different for the two tautomers, the equilibrium will shift toward the tautomer that is energetically favored by the isotopic substitution.

In the case of 2-Hydroxybenzimidazole-d4, the deuteration occurs on the benzene (B151609) ring, which is not directly involved in the tautomeric proton transfer. However, the change in vibrational modes of the benzene ring can still have a small, indirect electronic influence on the stability of the enol and keto forms. Multi-component DFT (MC-DFT) methods, which treat the nuclei (protons and deuterons) as quantum waves, are particularly powerful for analyzing H/D isotope effects on tautomerism, as they directly incorporate the nuclear quantum effects that are essential for describing these phenomena. iaea.org Such analyses can reveal subtle preferences that would be missed by conventional DFT with simple harmonic ZPE corrections. iaea.org

Molecular Dynamics Simulations in Deuterated Chemical Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a bridge between static quantum chemical calculations and macroscopic properties. For systems involving 2-hydroxybenzimidazole, MD simulations can explore conformational dynamics, solvent interactions, and the stability of intermolecular complexes.

Incorporating deuterium (B1214612) into MD simulations can be achieved at different levels of theory. In classical MD simulations, the effect of deuteration can be modeled simply by increasing the mass of the respective atoms in the force field parameters. researchgate.net This approach captures the classical mechanical effects of the increased mass on molecular motion, such as slower vibrational frequencies and altered diffusion rates.

However, a more accurate description requires accounting for nuclear quantum effects (NQEs), which are more pronounced for hydrogen than for deuterium. temple.edu Advanced simulation techniques like path-integral molecular dynamics (PI-MD) are used for this purpose. PI-MD represents each quantum particle as a ring of classical particles, thereby capturing effects like zero-point energy and tunneling. temple.edu For a deuterated system like this compound, PI-MD simulations would show that the deuterium nuclei are more localized than the protons in the non-deuterated version, leading to differences in the averaged structure and dynamics of hydrogen/deuterium bonds. temple.edu

In Silico Prediction of Spectroscopic Parameters and Reactivity

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. For this compound, in silico predictions are particularly valuable for identifying the spectral signatures of deuteration.

Vibrational Spectroscopy (IR/Raman): DFT frequency calculations can predict the vibrational spectra. The most dramatic effect of deuteration is the shift of C-H stretching and bending frequencies to lower wavenumbers (by a factor of approximately 1/√2). This allows for unambiguous assignment of vibrational modes involving the deuterated positions on the benzene ring.

NMR Spectroscopy: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts. mdpi.com Deuteration causes small but predictable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects on chemical shifts. mdpi.com For this compound, one would expect to see isotope shifts on the ¹³C signals of the deuterated carbons as well as the adjacent quaternary carbons, which can be used to confirm the sites of deuteration. nih.gov

In terms of reactivity, the primary influence of deuteration is the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond is significantly slower than the breaking of a C-H bond. While the deuteration in this compound is on the aromatic ring, which is typically not the primary site of reaction, this substitution could induce secondary kinetic isotope effects on reactions occurring elsewhere in the molecule. These effects can be studied computationally by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants. acs.org

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are critical in determining the supramolecular structure and biological interactions of molecules like 2-hydroxybenzimidazole. Computational methods can map and quantify these interactions.

The substitution of hydrogen with deuterium can modify the strength of non-covalent interactions, particularly hydrogen bonds, which are then referred to as deuterium bonds. A deuterium bond (e.g., O-D···N) is generally considered to be slightly stronger and shorter than the corresponding hydrogen bond (O-H···N). colab.wsresearchgate.net This difference is attributed to the lower ZPVE and smaller vibrational amplitude of the deuteron in the bond, which allows for a closer approach between the donor and acceptor atoms. nih.govcolab.wsacs.org

Ab initio calculations can be used to assess the changes in ZPVE upon the formation of hydrogen- and deuterium-bonded complexes. acs.org These calculations typically show that the replacement of a bridging hydrogen with deuterium leads to a lower intermolecular ZPVE, stabilizing the deuterium-bonded complex relative to the hydrogen-bonded one. colab.wsresearchgate.net For this compound, while the deuteration is not on the atoms directly involved in hydrogen bonding (the N-H and O-H groups), the subtle electronic and steric changes can still influence the strength and geometry of the hydrogen bonds it forms with itself or with other molecules.

Mechanistic Studies and Pathway Elucidation Utilizing 2 Hydroxybenzimidazole D4

Investigation of Kinetic Isotope Effects (KIE) in Chemical Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org The magnitude of the KIE can provide valuable information about the rate-limiting step of a reaction and the nature of the transition state. nih.gov

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. In the context of 2-Hydroxybenzimidazole-d4, a primary KIE would be expected in reactions where a C-D bond on the aromatic ring is cleaved during the slowest step. For instance, in an electrophilic aromatic substitution reaction, the cleavage of the C-H or C-D bond can be rate-limiting.

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies of C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. The magnitude of the primary deuterium (B1214612) KIE (kH/kD) is typically in the range of 2-8 for reactions at room temperature.

Illustrative Data Table: Primary KIE in a Hypothetical Aromatic Hydroxylation Reaction

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | kH/kD |

| 2-Hydroxybenzimidazole (B11371) | 2.5 x 10⁻³ | 6.25 |

| This compound | 4.0 x 10⁻⁴ |

This illustrative data demonstrates a significant primary KIE, suggesting that the cleavage of a C-H/C-D bond on the aromatic ring is involved in the rate-determining step of this hypothetical hydroxylation reaction.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. epfl.ch Despite their smaller magnitude, secondary KIEs can provide detailed information about changes in hybridization and the steric environment of the reaction center during the transition state.

For this compound, a secondary KIE could be observed in reactions where the hybridization of the carbon atoms in the benzene (B151609) ring changes in the transition state. For example, in a reaction that proceeds through a Meisenheimer complex, the hybridization of one of the aromatic carbons changes from sp² to sp³. This change in hybridization alters the vibrational frequencies of the attached C-D bonds, leading to a secondary KIE.

Illustrative Data Table: Secondary KIE in a Hypothetical Nucleophilic Aromatic Substitution

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | kH/kD |

| 2-Hydroxybenzimidazole | 1.8 x 10⁻⁵ | 0.92 |

| This compound | 1.95 x 10⁻⁵ |

This illustrative data shows an inverse secondary KIE (kH/kD < 1), which is often indicative of a change in hybridization from sp² to sp³ at the carbon atom bearing the deuterium in the transition state.

Tracing Metabolic Pathways in Model Biological Systems with Deuterated Analogues

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. nih.govnih.gov The deuterium atoms act as a "heavy" label that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to follow the transformation of the parent compound into its various metabolites. escholarship.org

The metabolism of benzimidazole (B57391) derivatives often involves enzymatic transformations such as hydroxylation, catalyzed by cytochrome P450 enzymes. nih.gov By using this compound, researchers can investigate the specific sites of enzymatic attack and the subsequent metabolic pathways. For example, if the compound is further hydroxylated on the benzene ring, the resulting metabolite will have a mass that is 16 atomic mass units (for the addition of an oxygen atom) higher than the deuterated parent compound, while still retaining the deuterium label. This allows for the unambiguous identification of the metabolite.

Studies on related benzimidazole compounds have shown that aromatic hydroxylation is a key transformation in their degradation. nih.gov The use of deuterated analogs like this compound would allow for precise quantification of the extent and rate of such enzymatic processes.

Microorganisms play a crucial role in the environmental degradation of many organic compounds, including benzimidazoles. nih.govnih.gov Elucidating the microbial degradation pathways is essential for understanding the environmental fate of these compounds. This compound can be used as a tracer in microbial cultures to identify the sequence of metabolic reactions.

For instance, if a microbial culture is incubated with this compound, samples can be taken at various time points and analyzed by LC-MS. The appearance of new deuterated compounds would indicate the formation of metabolites. By identifying the chemical structures of these metabolites, the entire degradation pathway can be pieced together. Studies on the microbial degradation of other benzimidazoles have identified metabolites such as 2-aminobenzimidazole, indicating that hydrolysis is a common degradation step. nih.gov The use of a deuterated tracer would confirm if similar pathways are active for 2-hydroxybenzimidazole and could reveal novel downstream metabolites.

Illustrative Data Table: Metabolites Identified in a Hypothetical Microbial Degradation Study

| Time (hours) | Parent Compound (m/z) | Metabolite A (m/z) | Metabolite B (m/z) |

| 0 | 139.08 | Not Detected | Not Detected |

| 24 | 139.08 (decreased) | 155.07 | Not Detected |

| 48 | 139.08 (further decreased) | 155.07 (increased) | 125.07 |

In this hypothetical example, the parent this compound (m/z 139.08) is converted to a hydroxylated metabolite (Metabolite A, m/z 155.07) and subsequently to another product (Metabolite B, m/z 125.07), allowing for the elucidation of a sequential degradation pathway.

Role of Deuterium in Understanding Reaction Intermediates and Transition States

The presence of deuterium can influence the stability and reactivity of reaction intermediates and provides a sensitive probe for the geometry of transition states. wayne.edu By combining experimental KIE data with computational modeling, a detailed picture of the reaction coordinate can be constructed.

In reactions involving this compound, the magnitude of the KIE can help to distinguish between different possible transition state structures. For example, a large primary KIE in an aromatic substitution reaction would support a transition state where the C-D bond is significantly weakened. Conversely, the absence of a significant KIE would suggest that C-D bond cleavage is not part of the rate-determining step.

Exploration of 2 Hydroxybenzimidazole D4 in Chemical Biology and Advanced Materials Research

Deuterated 2-Hydroxybenzimidazole (B11371) as an Analytical Standard or Probe

Deuterium-labeled compounds, such as 2-Hydroxybenzimidazole-d4, serve as invaluable tools in analytical chemistry and biochemistry. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), imparts a mass shift that is easily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This characteristic makes them ideal for use as internal standards and metabolic tracers.

Use as a Labeled Internal Standard in Quantitative Spectroscopic and Chromatographic Methods

This compound is utilized as a stable isotope-labeled internal standard in analytical and pharmacokinetic studies. In quantitative techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the addition of a known quantity of a deuterated standard to a sample allows for precise quantification of the unlabeled analyte.

The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte, meaning it experiences similar effects during sample preparation, chromatography, and ionization. This co-elution normalizes variations that can occur from matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, researchers can correct for these variations and achieve highly accurate and precise quantification. While deuterium labeling is a preferred method, it can sometimes lead to slight differences in retention times compared to the non-labeled compound, an effect that must be considered during method development.

Below is a table summarizing the key properties of this compound relevant to its function as an internal standard.

| Property | Value | Significance in Analytical Methods |

| Chemical Formula | C₇H₂D₄N₂O | The presence of four deuterium (D) atoms provides a distinct mass difference from the unlabeled compound. |

| Molecular Weight | 138.16 g/mol | Higher mass than the unlabeled analogue, allowing for clear differentiation in mass spectrometry. |

| Isotopic Purity | >98% | High isotopic enrichment is crucial to prevent signal overlap and ensure accurate quantification. |

| Elution Profile | Nearly identical to unlabeled 2-Hydroxybenzimidazole | Ensures it experiences the same matrix effects and analytical variability as the analyte. |

Application as a Metabolite Tracer in In Vitro Biochemical Assays

The isotopic label in this compound also allows it to be used as a tracer in metabolic studies. Since 2-Hydroxybenzimidazole is a known metabolite of the neuroleptic drug Droperidol, the deuterated version can be introduced into in vitro biochemical assays to track its formation and subsequent metabolic fate.

In a typical assay, a biological system (e.g., liver microsomes, cultured cells) is incubated with a parent drug. By analyzing the samples over time with LC-MS, researchers can identify and quantify the metabolites produced. When this compound is used, its distinct mass signature allows it to be unequivocally distinguished from endogenous compounds or other metabolites. This enables the precise tracking of metabolic pathways, determination of enzyme kinetics, and identification of downstream metabolic products without the need for radioactive labels. This approach is fundamental to drug development, helping to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table illustrates a hypothetical setup for an in vitro assay using the deuterated compound to trace metabolic pathways.

| Assay Component | Description | Purpose |

| Biological Matrix | Human Liver Microsomes | Contains drug-metabolizing enzymes (e.g., Cytochrome P450s) to simulate hepatic metabolism. |

| Substrate | Droperidol | The parent drug being investigated for its metabolic conversion. |

| Tracer/Standard | This compound | Used as a reference standard to confirm the identity of the metabolite formed and to quantify it. |

| Incubation | 37°C with NADPH | Provides the necessary physiological temperature and cofactors for enzymatic reactions. |

| Analysis Method | LC-MS/MS | Separates the compounds and detects the parent drug and the deuterated metabolite based on their unique mass-to-charge ratios. |

Ligand Design and Coordination Chemistry with Metal Ions

The benzimidazole (B57391) scaffold is a prominent structure in coordination chemistry due to the presence of nitrogen atoms that can readily donate lone pairs of electrons to form coordinate bonds with metal ions. 2-Hydroxybenzimidazole and its deuterated analogue, this compound, are no exception and exhibit versatile chelating properties.

Chelation Properties of this compound with Biologically Relevant Metal Centers

This compound can act as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. It can form stable complexes with various biologically relevant transition metals such as zinc(II), copper(II), nickel(II), and cobalt(II). The formation of these metal complexes can significantly alter the biological activity of the parent ligand. The coordination of the benzimidazole derivative to a metal center is a key feature in the design of metallodrugs, which have applications in anticancer and antimicrobial therapies. The specific geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the presence of other co-ligands.

Spectroscopic Characterization of Deuterated Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques. The incorporation of deuterium provides a unique spectroscopic signature.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion typically causes shifts in the vibrational frequencies of the C=N and C-O bonds. In the deuterated compound, the C-D stretching and bending vibrations will appear at different frequencies compared to the C-H vibrations of the unlabeled ligand, providing a useful probe for studying the ligand's structure within the complex. Changes in the IR spectrum upon complexation confirm the involvement of the nitrogen and oxygen atoms in bonding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of the complexes can show significant changes in the chemical shifts of the aromatic protons upon coordination, indicating a change in the electronic environment. In the case of this compound, the absence of signals from the deuterated positions simplifies the spectrum, which can aid in the structural elucidation of the complex. ²H (Deuterium) NMR can also be used to directly probe the deuterated sites of the ligand.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes often show new absorption bands corresponding to d-d electronic transitions of the metal ion and charge-transfer bands between the metal and the ligand. These bands are indicative of the coordination geometry of the metal center.

Investigations of Interactions with Biomolecules In Vitro

The benzimidazole ring is a structural isostere of natural purine nucleobases, allowing it and its derivatives to interact with various biological macromolecules. These interactions are crucial for their pharmacological effects.

In vitro studies have shown that benzimidazole derivatives can bind to proteins and nucleic acids. For instance, certain benzimidazole compounds are known to interact with the protein tubulin, inhibiting its polymerization and thereby arresting cell division. Another key protein target is human serum albumin (HSA), the primary carrier protein in blood plasma. The binding of a compound to HSA affects its bioavailability and distribution. Studies on 2-mercaptobenzimidazole, a related compound, have demonstrated its interaction with HSA, primarily through hydrophobic forces, causing conformational changes in the protein's secondary structure.

Benzimidazole derivatives are also well-known for their ability to interact with DNA. They tend to bind within the minor groove of the DNA double helix, particularly at AT-rich sequences. This binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. Such interactions can stabilize the DNA duplex and, in some cases, interfere with DNA replication and transcription processes, which is a mechanism for the anticancer activity of some benzimidazole-based drugs. The interaction of these compounds can be studied using techniques like fluorescence spectroscopy, circular dichroism, and thermal denaturation assays.

Enzyme Interaction and Inhibition Studies (e.g., acetylcholinesterase, without disease claims)

Benzimidazole derivatives have been widely investigated for their interactions with various enzymes. indexcopernicus.comresearchgate.net One notable area of study involves their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov The active site of AChE, located within a deep gorge, features a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov

The benzimidazole scaffold serves as a valuable starting point for designing AChE inhibitors. nih.gov These compounds can interact with key amino acid residues in the enzyme's active site. For instance, docking studies have shown that benzimidazole derivatives can form π–π interactions with aromatic residues such as Trp84, Trp286, Tyr72, and Phe338 within the AChE gorge. nih.govresearchgate.net Additionally, specific substitutions on the benzimidazole ring can lead to hydrogen bonding, further stabilizing the enzyme-inhibitor complex. nih.gov For example, hydroxy moieties on the compound can form hydrogen bonds that enhance binding potential. nih.gov The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. Studies have reported benzimidazole derivatives with IC50 values in the nanomolar range for AChE inhibition. nih.govresearchgate.net

| Compound Type | Target Enzyme | Key Interactions | Reported IC50 Values |

|---|---|---|---|

| Benzimidazole Derivatives | Acetylcholinesterase (AChE) | π–π stacking with aromatic residues (W86, W286, Y72, F338); Hydrogen bonding | 23.4 ± 1.1 nM to 40.3 ± 1.7 nM researchgate.net |

| Benzothiazole Derivatives | Acetylcholinesterase (AChE) | Interaction with S286 and W84 | In the µM range researchgate.net |

Nucleic Acid Binding Studies (e.g., DNA minor groove recognition)

The benzimidazole core is a well-established motif for molecules that bind to the minor groove of DNA, particularly in A-T (adenine-thymine) rich regions. nih.govbeilstein-journals.org These crescent-shaped molecules fit snugly into the minor groove, displacing water molecules and forming non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. beilstein-journals.orgnih.gov The binding of these small molecules can stabilize the DNA duplex, leading to an increase in its thermal melting temperature (Tm). nih.govresearchgate.net

Studies on benzimidazole-diamidine compounds have shown they are AT-specific minor groove binding agents. nih.gov The benzimidazole moiety itself can form hydrogen bonds with the bases on the floor of the minor groove, contributing to sequence-specific recognition. nih.gov The conjugation of benzimidazole derivatives to oligodeoxynucleotides (ODNs) has been shown to significantly enhance the stability and sequence specificity of DNA duplexes. nih.govresearchgate.net The extent of this stabilization is often dependent on the linker connecting the benzimidazole to the ODN. nih.govresearchgate.net Circular dichroism studies confirm the minor groove binding mode, as the binding of these compounds induces characteristic positive CD signals. nih.gov

| Compound Class | Binding Target | Primary Binding Mode | Key Findings |

|---|---|---|---|

| Bis-benzimidazoles | A-T rich DNA sequences | Minor Groove Binding nih.govbeilstein-journals.org | Enhanced affinity and selectivity for AT sequences. nih.gov |

| ODN-Benzimidazole Conjugates | Complementary DNA/RNA | Minor Groove Binding nih.gov | Significant stabilization of DNA duplexes; enhanced sequence specificity. nih.govresearchgate.net |

Receptor Binding Investigations and Ligand-Receptor Dynamics

The structural versatility of the benzimidazole scaffold allows for its incorporation into ligands designed to target a variety of G protein-coupled receptors (GPCRs). nih.gov For example, benzimidazole-based compounds have been developed as selective agonists for the Cannabinoid 2 (CB2) receptor. nih.gov Furthermore, high-resolution crystal structures of the D4 dopamine receptor have been determined in complex with benzimidazole-containing antagonists like nemonapride, providing detailed insights into ligand recognition at the molecular level. nih.gov

These structural studies enable structure-based drug design campaigns to discover new and selective receptor modulators. nih.gov In addition to antagonism, benzimidazole derivatives have been identified as both positive and negative allosteric modulators of nicotinic acetylcholine receptors (nAChRs), demonstrating that subtle structural changes can switch the modulatory effect. nih.gov It is proposed that both positive and negative modulators can act through overlapping allosteric sites on the receptor, highlighting the complex nature of ligand-receptor dynamics. nih.gov

| Receptor Target | Compound Class | Mode of Action | Significance |

|---|---|---|---|

| Dopamine D4 Receptor | Nemonapride (contains benzimidazole) | Antagonist | Enabled high-resolution crystal structures for structure-based drug design. nih.gov |

| Cannabinoid CB2 Receptor | Benzimidazole derivatives | Agonist | Development of a new series of selective CB2 agonists. nih.gov |

| Nicotinic Acetylcholine Receptors (nAChRs) | Benzimidazole-based modulators | Positive and Negative Allosteric Modulators | Demonstrates that small structural changes can lead to opposing activities at an overlapping allosteric site. nih.gov |

Structure-Activity/Property Relationship (SAR/SPR) Studies of Deuterated Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzimidazole derivatives by systematically modifying their chemical structure and evaluating the effects. researchgate.net These studies focus on how substitutions at various positions on the benzimidazole ring influence the molecule's interaction with its biological target. nih.govnih.gov

Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of benzimidazole derivatives can be finely tuned by introducing various substituents, which in turn affects their biological activity. researchgate.net

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the charge distribution across the molecule. sci-hub.box For instance, EWGs can enhance the acidity of protons on the molecule, while EDGs can have the opposite effect. nih.govunram.ac.id These changes in electronic structure influence the molecule's photophysical properties, its ability to form hydrogen bonds, and its interaction with biological targets. sci-hub.box Theoretical calculations, such as Density Functional Theory (DFT), are often used to study how substituents modify the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding electronic behavior. mdpi.com

| Modification | Effect | Example Impact |

|---|---|---|

| Deuteration (H to D) | Kinetic Isotope Effect | Can alter metabolic stability and cellular activity in vitro. nih.gov |

| Electron-Withdrawing Group (e.g., -NO2, -CF3) | Alters electronic charge distribution sci-hub.boxmdpi.com | Lowers HOMO/LUMO energy levels, can increase acidity. nih.govmdpi.com |

| Electron-Donating Group (e.g., -CH3, -NH2) | Alters electronic charge distribution sci-hub.boxunram.ac.id | Increases electron density in the ring system. |

| Bulky Substituents | Steric Hindrance nih.govacs.org | Can influence binding affinity and selectivity depending on the target's topology. acs.org |

Future Directions and Emerging Research Avenues for 2 Hydroxybenzimidazole D4

Advanced Spectroscopic Techniques for Dynamic Studies of Deuterated Systems

The substitution of hydrogen with deuterium (B1214612) creates a unique spectroscopic handle that can be exploited by various analytical techniques to study molecular structure and dynamics.

Deuterium Nuclear Magnetic Resonance (²H NMR) is a primary tool for verifying the success of deuteration. wikipedia.orghuji.ac.il While it has a similar chemical shift range to proton NMR, the signals are typically broader. huji.ac.il In the solid state, ²H NMR is particularly informative due to deuterium's small quadrupole moment, allowing for the study of molecular orientation and dynamics in partially ordered systems like lipid membranes. wikipedia.org Future applications could involve using solid-state ²H NMR to study the dynamics of 2-Hydroxybenzimidazole-d4 within biological membranes or complex material matrices.

Mass Spectrometry (MS) is indispensable for determining the level and location of deuterium incorporation. acs.org High-resolution mass spectrometry can precisely measure the mass shift caused by deuterium labeling. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and pinpoint the exact sites of deuteration by analyzing the masses of the resulting fragments. acs.orgresearchgate.net This technique is crucial for validating the regioselectivity of new deuteration methodologies.

Vibrational Spectroscopy (Infrared and Raman) detects changes in the vibrational modes of molecules upon isotopic substitution. wikipedia.orgbritannica.com The C-D bond vibrates at a lower frequency than the C-H bond, leading to a predictable shift in the spectrum. britannica.com This "isotopic red shift" can be measured with high accuracy, even at the nanoscale using techniques like electron energy-loss spectroscopy in a scanning transmission electron microscope. nih.gov This allows for the site-specific identification of isotopic labels and can provide insights into bonding environments. nih.govresearchgate.net

Table 2: Spectroscopic Techniques for Characterizing this compound

| Technique | Information Gained | Key Advantages | Ref |

|---|---|---|---|

| Deuterium NMR (²H NMR) | Confirmation of deuteration, molecular dynamics in solids | Direct detection of deuterium, sensitive to orientation | wikipedia.org |

| Mass Spectrometry (MS) | Degree and site of deuterium incorporation | High sensitivity and precision, structural information via fragmentation | acs.org |

Integration of Advanced Computational Models with Experimental Isotope Effects Data

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. wikipedia.org The integration of experimental KIE data with advanced computational models provides a deeper understanding of transition states and reaction pathways.

Computational methods, such as those incorporating quantum mechanics and molecular mechanics (QM/MM), can model potential energy surfaces and calculate theoretical KIEs. nih.gov These calculated values can then be compared with experimental data to validate or refine proposed mechanisms. For instance, the Marcus-like H-tunneling model has been used to replicate abnormal secondary KIEs observed in hydride transfer reactions, providing insights into the role of quantum tunneling. acs.org

A standard computational protocol involves:

Determining the Gibbs free energy and isotopic partition function ratios for the reactant and transition states.

Applying appropriate equations to calculate the apparent KIE.

Comparing the computed KIE with the experimentally observed value to assess the plausibility of the proposed mechanism. nih.gov

For this compound, this integrated approach could be used to study its involvement in enzymatic reactions or other chemical transformations. By measuring the KIE of a reaction involving this compound and comparing it with computational models, researchers can gain detailed insights into the mechanism, including the nature of the rate-limiting step. wikipedia.orgaip.org

Exploration of this compound in Supramolecular Chemistry and Host-Guest Systems

Non-covalent interactions are fundamental to molecular recognition and the formation of host-guest complexes in supramolecular chemistry. Deuterium substitution can subtly alter these interactions, and studying the resulting equilibrium isotope effects (EIEs) can provide valuable information about the forces driving complex formation. nih.gov

The replacement of a C-H bond with a C-D bond can influence hydrogen bonding and other weak interactions. By comparing the binding affinities of protiated and deuterated guests with a host molecule, researchers can quantify the energetic contribution of specific interactions. nih.govrsc.orgnih.gov For example, deuterium equilibrium isotope effects have been used to study anion binding in supramolecular receptors, revealing insights into the role of C-H hydrogen bond donors. nih.gov

Uncovering Novel Biological Interactions and Mechanisms through Deuteration Strategies

Deuteration is a well-established strategy in pharmaceutical research to improve the metabolic stability and pharmacokinetic profiles of drugs. wikipedia.orgnih.govnih.govresearchgate.net The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. researchgate.net This "deuterium switch" can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety. nih.gov

Beyond improving pharmacokinetics, deuterium labeling is a powerful tool for probing biological mechanisms. clearsynth.comsimsonpharma.com Deuterated compounds can be used as tracers to follow metabolic pathways without the need for radioactive labels. simsonpharma.comnih.gov Techniques like Deuterium Metabolic Imaging (DMI) use MRI to track the fate of deuterated substrates like glucose in vivo, providing spatial and temporal information about metabolic processes. nih.govnih.govismrm.orgyoutube.com

For this compound, these strategies could be applied to:

Study Metabolism: If 2-Hydroxybenzimidazole (B11371) is a metabolite of a drug, the deuterated version can be used to trace its formation and clearance, providing a clearer picture of the parent drug's metabolic fate. clearsynth.com

Investigate Drug-Target Interactions: While generally considered to have minimal impact on binding affinity, subtle effects of deuteration on drug-target interactions have been reported. nih.gov Studying the binding of this compound to its biological targets could reveal nuanced aspects of molecular recognition.

Probe Enzymatic Mechanisms: By measuring the kinetic isotope effect, this compound can be used to investigate the mechanisms of enzymes that process benzimidazole-containing substrates.

The use of deuterated probes like this compound offers a non-invasive and powerful method to gain deeper insights into complex biological systems, from metabolic fluxes to the intricacies of drug-receptor binding. researchgate.netscispace.com

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-Hydroxybenzimidazole-d4 derivatives, and how can reaction conditions influence yield?

- Methodological Answer : Derivatives of 2-Hydroxybenzimidazole are typically synthesized via refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO, followed by prolonged stirring and crystallization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yielded 65% of the target compound after purification . Key considerations include solvent choice, reaction time (≥12 hours for complete cyclization), and post-reaction cooling to prevent side reactions. Deuterium incorporation (as in -d4 derivatives) may require deuterated reagents or isotopic exchange steps, though specific protocols should be cross-validated with deuterium NMR (²H-NMR) for isotopic purity.

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Structural confirmation requires a combination of:

- FT-IR : To identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for hydroxy groups) .

- NMR Spectroscopy : ¹H/¹³C-NMR for proton/carbon assignments (e.g., aromatic protons at δ 6.8–7.5 ppm) and ²H-NMR for deuterium labeling verification .

- Elemental Analysis : To validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Melting Point : Consistency with literature values (e.g., 141–143°C for triazole derivatives) confirms purity .

Q. How do researchers assess the biological activity of this compound analogs?

- Methodological Answer : Biological evaluation involves:

- In vitro assays : Testing against enzyme targets (e.g., α-glucosidase) using kinetic assays to measure IC₅₀ values. For example, derivatives with fluorophenyl substituents showed enhanced inhibitory activity due to hydrophobic interactions .

- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding modes, with energy scores correlating with experimental activity .

- Deuterium isotope effects : Compare activity of deuterated (-d4) vs. non-deuterated analogs to evaluate isotopic impacts on pharmacokinetics .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives with low yields or impurities?

- Methodological Answer :

- Solvent screening : Replace DMSO with DMAc or DMF to improve solubility of aromatic intermediates .

- Catalyst optimization : Use Cu(I)-catalyzed click chemistry for triazole ring formation, enhancing regioselectivity and yield (e.g., 80% yield for triazole-acetamide derivatives) .

- Purification : Gradient recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., NMR/IR) for structurally similar derivatives?

- Methodological Answer :

- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 2-(4-Hydroxy-phenyl)-1H-benzimidazole derivatives ).

- 2D-NMR : Use HSQC and HMBC to assign overlapping signals in crowded aromatic regions .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. How do computational methods enhance the design of this compound derivatives with tailored properties?

- Methodological Answer :

- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methoxy substituents lower energy gaps, enhancing electron-donating effects .

- MD simulations : Model binding dynamics in biological targets (e.g., 20-ns simulations to assess protein-ligand stability) .

- QSAR models : Correlate substituent effects (e.g., halogen vs. methyl groups) with bioactivity using regression analysis .

Q. How can isotopic labeling (deuterium) impact the metabolic stability or mechanistic studies of this compound?

- Methodological Answer :

- Metabolic profiling : Use LC-MS/MS to compare hepatic clearance rates of deuterated vs. non-deuterated analogs. Deuteration at non-labile positions (e.g., aromatic -CD₂ groups) reduces metabolic degradation .

- Isotope effects : Measure kinetic isotope effects (KIEs) in enzymatic assays to study rate-determining steps (e.g., C-D bond cleavage vs. C-H) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust grid box size or flexibility of protein residues to improve pose prediction accuracy .

- Validate force fields : Compare AMBER vs. CHARMM force fields in MD simulations to identify systematic errors .

- Experimental replicates : Conduct dose-response assays in triplicate to confirm outlier results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.